

Application Notes and Protocols for IK-862 Administration in Animal Studies

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Compound of Interest		
Compound Name:	IK-862	
Cat. No.:	B1674431	Get Quote

Notice: Information regarding the administration of **IK-862** in animal studies is not publicly available in the current scientific literature. The following application notes and protocols are based on general principles of administering small molecule inhibitors in preclinical research and should be adapted based on the specific physicochemical properties of **IK-862** and the experimental goals. It is imperative to conduct preliminary dose-finding and toxicity studies before proceeding with efficacy models.

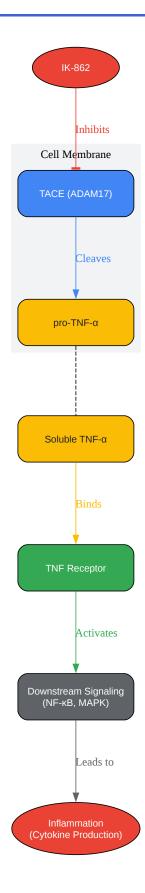
Introduction

IK-862 is identified as a selective inhibitor of TNF- α converting enzyme (TACE), also known as ADAM17.[1] TACE is a key enzyme responsible for the shedding of the extracellular domain of various cell surface proteins, most notably the release of mature tumor necrosis factor-alpha (TNF- α). Dysregulation of TACE activity is implicated in numerous inflammatory diseases and cancers. These protocols are designed for researchers, scientists, and drug development professionals investigating the in vivo effects of **IK-862** in animal models.

Mechanism of Action & Signaling Pathway

IK-862 selectively inhibits the enzymatic activity of TACE. This inhibition prevents the cleavage of pro-TNF- α from the cell membrane, thereby reducing the levels of soluble, biologically active TNF- α . The reduction in soluble TNF- α subsequently dampens the downstream signaling cascades initiated by TNF- α binding to its receptors (TNFR1 and TNFR2). This includes the NF- κ B and MAPK signaling pathways, which are critical for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.





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Caption: **IK-862** inhibits TACE, preventing the release of soluble TNF- α and subsequent inflammatory signaling.

Quantitative Data Summary

As no specific studies on **IK-862** are available, the following tables are templates. Researchers should populate these with data from their own dose-finding and pharmacokinetic studies.

Table 1: Suggested Dose Escalation for a Mouse Model

Dose Group	IK-862 (mg/kg)	Route of Administration	Dosing Frequency
1	1	Oral (gavage)	Once Daily
2	5	Oral (gavage)	Once Daily
3	10	Oral (gavage)	Once Daily
4	25	Oral (gavage)	Once Daily
5	50	Oral (gavage)	Once Daily

Table 2: Template for Pharmacokinetic Parameters of IK-862 in Mice

Parameter	Unit	Value (Mean ± SD)
Cmax	ng/mL	Populate with data
Tmax	h	Populate with data
AUC(0-t)	ng·h/mL	Populate with data
t1/2	h	Populate with data
CL/F	mL/h/kg	Populate with data
Vd/F	L/kg	Populate with data

Experimental Protocols



Preparation of IK-862 Formulation

Objective: To prepare a stable and homogenous formulation of **IK-862** for in vivo administration.

Materials:

- IK-862 powder
- Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, 10% DMSO + 40% PEG300 + 50% Saline)
- Sterile tubes
- Vortex mixer
- Sonicator

Protocol:

- Weigh the required amount of IK-862 powder based on the desired concentration and the number of animals to be dosed.
- In a sterile tube, add a small amount of the vehicle to the **IK-862** powder to create a paste.
- Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
- If the compound does not fully dissolve, sonicate the suspension in a water bath until it is uniform.
- Prepare the formulation fresh daily before administration.

In Vivo Dosing and Monitoring Workflow

Objective: To administer IK-862 to animals and monitor for tolerability and efficacy.





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References

- 1. medchemexpress.com [medchemexpress.com]
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